molecular formula C9H10ClN3O2 B1475302 1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1707671-76-8

1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1475302
CAS RN: 1707671-76-8
M. Wt: 227.65 g/mol
InChI Key: QRTKHZRBWSVSOX-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound with the molecular formula C9H10ClN3O2. It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 227.65 g/mol. Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Stable Betainic Pyrimidinaminides Synthesis : A study demonstrates the formation of 6-amino substituted salts and pyrimidin-4-aminides through nucleophilic substitution, highlighting the effects of substitution patterns and reaction conditions on the stabilization of these compounds (Schmidt, 2002).

  • Bicyclic Systems Development : Research on the condensation of 5-oxopyrrolidine-3-carboxylic acids led to the creation of novel bicyclic systems, indicating the scope of chemical transformations and potential applications of such structures in various fields (Kharchenko, O. S. Detistov, & V. Orlov, 2008).

Biological Activity and Applications

  • Phosphonic Acid Analogues : A study on the preparation of phosphonic acid analogues of proline and their evaluation as inhibitors for specific reductases highlights the medicinal chemistry applications of pyrimidine and related structures (Qian et al., 2018).

  • Supramolecular Structures and Molecular Recognition : Investigation into supramolecular structures of pyrimidine derivatives provides insights into the importance of hydrogen bonding, molecular recognition, and potential implications in nucleic acid structures and functions (Cheng et al., 2011).

Antimicrobial and Antioxidant Activity

  • Antimicrobial Activity : New pyridine derivatives, including structures related to 1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity, showing variable and modest effects against bacteria and fungi (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

  • Antioxidant Activity : Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and identified as potent antioxidants, with some compounds exceeding the antioxidant activity of ascorbic acid, demonstrating the potential for development into therapeutic agents (Tumosienė et al., 2019).

Future Directions

The pyrrolidine class of compounds, including 1-(6-Chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid, continues to be of interest in drug discovery due to their versatile biological activities . Future research may focus on exploring new synthetic methodologies and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-7-3-8(12-5-11-7)13-2-1-6(4-13)9(14)15/h3,5-6H,1-2,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTKHZRBWSVSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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